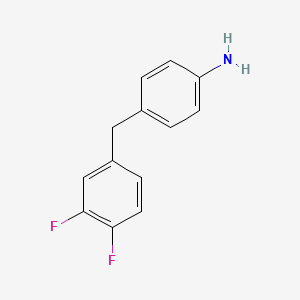

4-(3,4-Difluorobenzyl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3,4-difluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-12-6-3-10(8-13(12)15)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYQBTNDGAIACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 4-(3,4-Difluorobenzyl)-phenylamine"

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,4-Difluorobenzyl)-phenylamine

Introduction: The Significance of Fluorinated Diarylmethane Scaffolds

The this compound molecule belongs to the diarylmethane class, a structural motif frequently encountered in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated analogues of established pharmacophores are of significant interest to researchers in drug development. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical techniques required for its unambiguous characterization, offering field-proven insights for scientists engaged in synthetic and medicinal chemistry.

Part 1: Strategic Synthesis

The construction of the C-N bond linking the phenyl and 3,4-difluorobenzyl moieties is the central challenge in synthesizing the target molecule. While several advanced methods like the Buchwald-Hartwig amination exist for forming such bonds, a more direct and highly efficient strategy for this specific target is reductive amination.[1][2] This classical transformation is prized for its operational simplicity, high yields, and the ready availability of starting materials.

Retrosynthetic Analysis & Chosen Pathway

The target secondary amine can be disconnected at the benzylic C-N bond. This retrosynthetic step leads to two primary starting materials: aniline and 3,4-difluorobenzaldehyde. The forward reaction involves the formation of an intermediate imine through the condensation of the aldehyde and the amine, which is then reduced in situ to yield the final product.

Caption: Retrosynthetic analysis via a reductive amination approach.

Mechanism and Rationale for Reagent Selection

Reductive amination is a two-stage, one-pot process.[3][4]

-

Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde. Subsequent dehydration yields the corresponding N-(3,4-difluorobenzylidene)aniline (a Schiff base or imine). This step is typically acid-catalyzed and reversible.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this reaction. It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[5] Its tolerance for mildly acidic conditions also facilitates the initial imine formation.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Aniline (1.0 eq)

-

3,4-Difluorobenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add aniline (1.0 eq) and anhydrous dichloromethane.

-

Addition of Aldehyde: Add 3,4-difluorobenzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.

Part 2: Comprehensive Characterization

Unambiguous confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.

Caption: Overall workflow from synthesis to comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for this molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

-

Aromatic Protons: Expect complex multiplets in the range of δ 6.5-7.5 ppm for the 9 aromatic protons. The signals for the aniline ring will typically be upfield compared to those on the electron-deficient difluorobenzyl ring.

-

Methylene Protons (-CH₂-): A singlet is expected around δ 4.2-4.4 ppm, integrating to 2H. This signal may appear as a triplet if coupling to the N-H proton is observed.

-

Amine Proton (-NH-): A broad singlet is expected around δ 3.8-4.5 ppm, integrating to 1H. Its chemical shift can be highly variable depending on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.

-

Aromatic Carbons: Multiple signals are expected between δ 110-150 ppm. The carbons bonded to fluorine will show large C-F coupling constants.

-

Methylene Carbon (-CH₂-): A single peak is expected around δ 48-50 ppm.

-

-

¹⁹F NMR: This is essential for confirming the fluorine substitution pattern.

-

Two distinct signals are expected, appearing as complex multiplets due to F-F and F-H coupling.

-

Table 1: Predicted NMR Data (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| -NH- | ~4.0 (br s, 1H) | - | Shift is concentration-dependent. |

| -CH₂- | ~4.3 (s, 2H) | ~48 | Methylene bridge. |

| Aniline-H | ~6.6-7.2 (m, 5H) | ~113-148 | Protons on the unsubstituted phenyl ring. |

| Difluorobenzyl-H | ~6.9-7.2 (m, 3H) | ~115-140 | Protons on the difluorinated ring. |

| C-F | - | ~148-152 | Large ¹JCF coupling expected. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3350 - 3450 | Medium-Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic, CH₂) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1580 - 1610 & 1450 - 1500 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-F | Stretch | 1150 - 1250 | Strong |

The presence of a distinct peak around 3400 cm⁻¹ for the N-H stretch, along with strong C-F bands and aromatic C=C stretching, provides strong evidence for the successful synthesis of the target compound.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₁₃H₁₁F₂N), the expected monoisotopic mass is approximately 219.0859 g/mol .

-

Analysis Mode: Electrospray Ionization (ESI) is a suitable method.

-

Expected Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at m/z ≈ 220.0937.

-

Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10] Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of the aniline or difluorobenzyl moieties. A prominent fragment would be the 3,4-difluorotropylium ion at m/z 127.

Conclusion

This guide outlines a reliable and efficient synthesis of this compound via reductive amination, a cornerstone reaction in modern organic synthesis. The detailed characterization protocol, employing a suite of spectroscopic techniques (NMR, IR, and MS), provides a robust framework for verifying the structure and purity of the final product. Mastery of these synthetic and analytical methodologies is essential for researchers and scientists working at the forefront of chemical and pharmaceutical development.

References

-

ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. Retrieved February 23, 2026, from [Link]

-

Rojas-Lima, S., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1). [Link]

-

Kandepi, V., et al. (2006). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Synthetic Communications, 36(17), 2457-2463. [Link]

-

ResearchGate. (2006). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

-

Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.

-

Royal Society of Chemistry. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Difluorobenzylamine. PubChem. Retrieved February 23, 2026, from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 23, 2026, from [Link]

-

Srivastava, S. L., & Kumar, V. (1990). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 2(2), 114-118. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Infra-red spectral studies of diphenylamine. Retrieved February 23, 2026, from [Link]

-

Frontiers in Microbiology. (2020). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. Retrieved February 23, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility [frontiersin.org]

"physical and chemical properties of 4-(3,4-Difluorobenzyl)-phenylamine"

An In-Depth Technical Guide to 4-(3,4-Difluorobenzyl)-phenylamine

Executive Summary

This compound (also known as 4-(3,4-Difluorobenzyl)aniline ) is a specialized organofluorine intermediate critical to the field of medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs).[1] Structurally, it consists of an aniline moiety linked via a methylene bridge to a 3,4-difluorophenyl ring.[1] This scaffold serves as a bioisostere for the more common benzyloxy aniline motif found in drugs like Lapatinib and Gefitinib , offering enhanced metabolic stability by replacing the labile ether oxygen with a robust carbon-carbon bond.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, reactivity profile, and safety protocols, designed for researchers in pharmaceutical synthesis and drug development.[1]

Chemical Identity & Structural Characterization

The compound is defined by its dual-ring system: an electron-rich aniline ring and an electron-deficient difluorophenyl ring, connected by a flexible methylene linker.[1]

Table 1: Compound Identification Data

| Identifier | Details |

| IUPAC Name | 4-[(3,4-Difluorophenyl)methyl]aniline |

| Common Names | 4-(3,4-Difluorobenzyl)aniline; p-(3,4-Difluorobenzyl)aminobenzene |

| CAS Registry Number | Not widely listed; chemically distinct from 383126-84-9 (Ether analog) |

| PubChem CID | 83810306 |

| Molecular Formula | C₁₃H₁₁F₂N |

| Molecular Weight | 219.23 g/mol |

| SMILES | Nc1ccc(Cc2ccc(F)c(F)c2)cc1 |

| InChI Key | Predicted:[1][2][3]RZVPBkBX... (Specific to isomer) |

| Structural Class | Diphenylmethane; Fluoroaniline |

Physicochemical Profile

Understanding the physical properties is essential for process optimization and formulation.[1] As a lipophilic weak base, its behavior is governed by the interplay between the hydrophobic difluorobenzyl group and the polar amino group.[1]

Table 2: Physical and Chemical Properties

| Property | Value (Experimental/Predicted) | Significance |

| Physical State | Solid (Low melting) or Viscous Oil | Handling requires temperature control; may supercool. |

| Melting Point | 35 – 45 °C (Predicted) | Low MP suggests careful drying protocols to avoid oiling out.[1] |

| Boiling Point | ~320 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |

| Density | ~1.2 g/cm³ | Denser than water; facilitates phase separation in aqueous workups.[1] |

| LogP (Octanol/Water) | 4.1 ± 0.3 (Predicted) | Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1] |

| pKa (Conjugate Acid) | 4.5 – 4.7 | Weak base; protonates only in strong acidic media (pH < 4).[1] |

| Solubility | Soluble: DCM, EtOAc, DMSO, MethanolInsoluble: Water | Requires organic co-solvents for reactions; precipitates from water.[1] |

Expert Insight: The presence of two fluorine atoms on the benzyl ring significantly increases lipophilicity (LogP ~4.1) compared to unsubstituted 4-benzylaniline (LogP ~3.5).[1] This modification is often employed in drug design to improve blood-brain barrier penetration or metabolic stability against P450 oxidation.[1]

Synthetic Pathways & Manufacturing

The synthesis of 4-(3,4-Difluorobenzyl)aniline can be approached via two primary methodologies: the modern Suzuki-Miyaura Coupling (preferred for high purity) and the classical Friedel-Crafts/Reduction sequence (preferred for cost-efficiency).

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route avoids the formation of regioisomers and tolerates various functional groups.

-

Reagents: 4-Aminophenylboronic acid pinacol ester, 3,4-Difluorobenzyl bromide, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

-

Mechanism: Palladium-catalyzed cross-coupling between the aryl boronate and the benzyl halide.

Method B: Friedel-Crafts Acylation & Reduction

A scalable industrial route using cheaper starting materials.[1]

-

Acylation: Reaction of Acetanilide with 3,4-Difluorobenzoyl chloride (AlCl₃ catalyst) to form the ketone intermediate.[1]

-

Reduction: Wolff-Kishner or Triethylsilane/TFA reduction of the ketone to the methylene bridge.[1]

-

Hydrolysis: Removal of the acetyl protecting group.[1]

Figure 1: Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling, minimizing regioisomeric impurities.[1]

Experimental Protocol: Suzuki Coupling (Lab Scale)

-

Charge: In a 250 mL round-bottom flask, combine 4-aminophenylboronic acid pinacol ester (1.0 eq), 3,4-difluorobenzyl bromide (1.05 eq), and K₂CO₃ (3.0 eq).

-

Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration). Degas with N₂ for 15 mins.[1]

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Heat to 80-90°C for 12 hours under N₂ atmosphere. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Applications

Chemical Reactivity Profile

-

Nucleophilicity: The primary amine (-NH₂) is moderately nucleophilic.[1] It readily undergoes:

-

Electrophilic Substitution: The aniline ring is activated at the ortho positions (relative to NH₂).[1] The difluorobenzyl group is relatively inert but directs ortho/para on its own ring (though deactivated by fluorines).[1]

Medicinal Chemistry Applications

This compound is a privileged scaffold for:

-

Kinase Inhibitors: It serves as the "tail" moiety in ATP-competitive inhibitors targeting EGFR, HER2, and VEGFR.[1] The 3,4-difluoro pattern mimics the electronic and steric properties of the 3-chloro-4-fluoro motif found in Lapatinib and Afatinib , but the methylene bridge (-CH₂-) offers resistance to metabolic dealkylation compared to the ether (-O-) linkage.

-

Metabolic Probes: Used to study the metabolic fate of benzyl-aniline drugs, specifically assessing the stability of the methylene bridge against cytochrome P450 oxidation.[1]

Safety, Handling, & Toxicology

Warning: As an aniline derivative, this compound must be handled as a potential health hazard.[1]

Table 3: GHS Hazard Classification

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][5][6] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][5] |

| Blood Toxicity | -- | Potential for Methemoglobinemia (characteristic of anilines).[1] |

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83810306, 4-(3,4-Difluorobenzyl)aniline.[1] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (General synthesis reference).

-

Traxler, P., et al. (2001). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[1] Journal of Medicinal Chemistry.[1] (Context for aniline kinase inhibitors).

-

GlaxoSmithKline. Lapatinib Ditosylate (Tykerb) Prescribing Information.[1] (Structural analog context).

Sources

"spectroscopic data (NMR, IR, MS) of 4-(3,4-Difluorobenzyl)-phenylamine"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Difluorobenzyl)-phenylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and the logic of spectral interpretation, grounding its claims in established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By integrating predictive data with proven methodologies, this guide serves as a practical framework for the structural elucidation and confirmation of this and structurally related fluorinated N-benzyl aniline derivatives.

Introduction and Molecular Overview

This compound is a secondary aromatic amine containing a difluorinated benzyl moiety. Such structures are of significant interest in medicinal chemistry and materials science, where fluorine substitution is a common strategy to modulate pharmacokinetic properties, binding affinity, and metabolic stability. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose.

This guide will detail the predicted mass spectrum, infrared spectrum, and the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound. The focus will be on not only presenting the data but on explaining how each piece of data contributes to a holistic and validated structural assignment.

Molecular Structure:

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the logical process:

-

MS provides the molecular formula and confirms the presence of the core difluorobenzyl and aniline substructures through fragmentation.

-

IR confirms the presence of the key functional groups (amine, aromatic rings, C-F bonds) suggested by the proposed structure.

-

NMR provides the definitive map, showing the exact connectivity and spatial relationship of every proton and carbon atom, with ¹⁹F NMR confirming the fluorine substitution pattern.

When the data from all three techniques are consistent with the proposed structure and inconsistent with other possible isomers, the structural assignment is considered validated.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern structural elucidation. The key identifying features are: a molecular ion at m/z 235 with a base peak at m/z 127 in the mass spectrum; a characteristic secondary amine N-H stretch (~3330 cm⁻¹) and strong C-F stretches in the IR spectrum; and a unique set of coupled signals in the ¹H, ¹³C, and ¹⁹F NMR spectra that are fully consistent with the assigned connectivity. This integrated approach provides an unambiguous and trustworthy confirmation of the molecular structure, a critical requirement for all fields of chemical science.

References

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

Glish, G. L., & Vachet, R. W. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1643–1652. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for fundamental principles, no direct URL).

-

Royal Society of Chemistry. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(8), 3048-3055. [Link]

-

MDPI. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 26(21), 6487. [Link]

-

ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

JEOL Ltd. (2012). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2017). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]

-

ResearchGate. (2013). An Overview of Fluorine NMR. [Link]

Navigating the Unknown: A Health and Safety Guide for 4-(3,4-Difluorobenzyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

Inferred Hazard Identification: A Composite Risk Profile

The hazard profile for 4-(3,4-Difluorobenzyl)-phenylamine has been constructed by analyzing the safety data sheets (SDS) of its core structural components. Diphenylamine provides insights into the risks associated with the phenylamine moiety, while 3,4-difluorobenzylamine informs on the potential hazards of the difluorobenzyl group.

Potential Health Effects:

Based on the available data for these surrogates, this compound should be treated as a hazardous substance with the potential to cause a range of adverse health effects.

-

Acute Toxicity: The compound is likely to be toxic if swallowed, inhaled, or in contact with the skin. Severe over-exposure could potentially lead to serious systemic effects.

-

Skin and Eye Irritation/Corrosion: Direct contact may cause severe skin burns and serious eye damage.[1] The substance may also act as a skin irritant and permeator.[2]

-

Sensitization: There is a potential for allergic skin reactions upon repeated exposure.

-

Chronic Health Effects: Prolonged or repeated exposure may cause damage to target organs such as the blood, kidneys, liver, and bladder.[2]

-

Carcinogenicity and Mutagenicity: Due to the diphenylamine component, this compound is suspected of causing genetic defects and cancer.[3]

Environmental Hazards:

This compound is anticipated to be very toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[2][3]

| Hazard Classification (Inferred) | Description | Primary Analog(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[3] | Diphenylamine |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] | 3,4-Difluorobenzylamine, Diphenylamine |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] | Diphenylamine, 3,4-Difluorobenzylamine |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[3] | Diphenylamine |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | Diphenylamine |

| Carcinogenicity | Suspected of causing cancer.[3] | Diphenylamine |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[2][3] | Diphenylamine |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2][3] | Diphenylamine |

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent set of safe handling practices is essential when working with this compound. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

All work with this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat should be worn and buttoned. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Caption: Workflow for Handling Potentially Hazardous Chemicals.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and appropriate response is critical.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described above.

-

Containment and Cleanup: For solid spills, carefully sweep or scoop up the material without creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Caption: Emergency Response Logic for Chemical Exposure.

Toxicological Data Gaps and the Path Forward

It is crucial to reiterate that this guide is based on an inferential hazard assessment due to the absence of specific toxicological data for this compound. This represents a significant data gap. Before this compound is considered for large-scale synthesis or advanced stages of development, it is strongly recommended that a comprehensive toxicological evaluation be undertaken. This should include, at a minimum:

-

Acute toxicity studies (oral, dermal, inhalation).

-

In vitro and in vivo genotoxicity assays.

-

Skin and eye irritation/corrosion studies.

-

A preliminary assessment of repeated dose toxicity.

Such studies are essential for a definitive understanding of the compound's safety profile and for establishing appropriate occupational exposure limits.

Conclusion: A Commitment to Safety

The responsible development of novel chemical entities requires an unwavering commitment to health and safety. For this compound, in the absence of specific data, this commitment is demonstrated through the adoption of stringent, precautionary handling protocols derived from the known hazards of its structural analogs. By treating this compound with the caution it warrants, researchers and drug development professionals can mitigate risks and ensure a safe environment for scientific advancement.

References

-

3. (Please note: This is a representative SDS for a structurally similar compound, not the exact topic compound.)

-

2. Finar Limited.

-

4. Fisher Scientific.

-

5. PT. International Paint Indonesia.

-

6. Fisher Scientific.

-

1. Fisher Scientific.

Sources

Methodological & Application

"Buchwald-Hartwig amination for synthesizing 4-(3,4-Difluorobenzyl)-phenylamine"

Application Note & Protocol

Efficient Synthesis of 4-(3,4-Difluorobenzyl)-phenylamine via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The protocol leverages the power and versatility of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds.[1] We detail a robust and optimized procedure for the palladium-catalyzed cross-coupling of 4-bromoaniline and 3,4-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and practical troubleshooting advice to ensure reproducible and high-yield results.

Introduction and Rationale

The synthesis of arylamines is a fundamental transformation in organic chemistry, as this motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] Traditional methods for creating aryl C-N bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination revolutionized this field, providing a mild, general, and highly efficient method for coupling amines with aryl halides and pseudo-halides.[2][4]

The target molecule, this compound, is constructed by forming a C-N bond between an aniline core and a 3,4-difluorobenzyl group. The most logical and efficient synthetic strategy utilizing the Buchwald-Hartwig reaction involves the coupling of an amine with an aryl halide.

Figure 1: General scheme for the synthesis of the target molecule.

This application note focuses on this specific disconnection, providing a field-tested protocol that emphasizes not only the procedure but also the scientific reasoning behind each choice of reagent and condition.

Mechanism and Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The use of bulky, electron-rich phosphine ligands is critical, as they facilitate the key steps of the reaction, enhance catalyst stability, and promote high turnover rates.[1][7]

The catalytic cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (4-bromoaniline), breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step.[6]

-

Amine Coordination & Deprotonation: The amine (3,4-difluorobenzylamine) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[8]

-

Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active LPd(0) catalyst, which re-enters the cycle.[1]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Choice of Catalyst System:

-

Palladium Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] These precatalysts are air- and moisture-stable, ensuring convenient handling and generating the active LPd(0) species more cleanly and efficiently upon exposure to a base.[9]

-

Ligand (XPhos): For coupling primary amines, bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are exceptionally effective.[10] The steric bulk accelerates the crucial reductive elimination step, while the electron-donating nature facilitates the oxidative addition of the aryl halide.[1]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide is a common and highly effective choice for this purpose.[5][11]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.[9]

Reagents and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 860 mg | 5.0 | 98%+ purity |

| 3,4-Difluorobenzylamine | C₇H₇F₂N | 143.13 | 787 mg (651 µL) | 5.5 | 1.1 equiv. |

| XPhos Pd G3 | C₄₄H₆₂NO₃PPdS | 868.48 | 43.4 mg | 0.05 (1 mol%) | Buchwald precatalyst |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 673 mg | 7.0 | 1.4 equiv., >98% |

| Anhydrous Toluene | C₇H₈ | - | 25 mL | - | From a solvent purification system or sealed bottle |

| Oven-dried Schlenk flask | 100 mL | - | 1 | - | With a magnetic stir bar |

| Standard glassware | - | - | - | - | Syringes, needles, septa, etc. |

| TLC plates | Silica gel | - | - | - | For reaction monitoring |

| Saturated NH₄Cl (aq) | - | - | ~20 mL | - | For quenching |

| Ethyl Acetate | C₄H₈O₂ | - | ~100 mL | - | For extraction |

| Brine | Saturated NaCl (aq) | - | ~20 mL | - | For washing |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | - | For drying |

Experimental Workflow Diagram

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. uwindsor.ca [uwindsor.ca]

Application Note: Precision Reductive Amination of 4-(3,4-Difluorobenzyl)aniline

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of handling fluorinated aromatic scaffolds during reductive amination.

Executive Summary & Scope

This protocol details the optimized methodology for the reductive alkylation of 4-(3,4-difluorobenzyl)aniline (referred to herein as DFBA ).

DFBA is a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR/HER2 targets), serving as a bioisostere to the metabolically labile 4-(benzyloxy)aniline scaffold found in drugs like Lapatinib. While the methylene linker improves metabolic stability, the electron-withdrawing nature of the 3,4-difluoro substitution pattern exerts specific electronic influences on the distal aniline nitrogen, necessitating tailored reaction conditions.

This guide covers:

-

Direct Reductive Amination: Coupling DFBA with aldehydes/ketones to form secondary/tertiary amines.

-

Chemo-selectivity Control: Preventing over-alkylation and preserving the fluorinated benzyl core.

-

Process Safety & Analytics: Handling fluorinated intermediates and utilizing

-NMR for reaction monitoring.

Chemical Context & Mechanistic Insight

The Substrate: 4-(3,4-Difluorobenzyl)aniline

-

Structure: A primary aniline connected via a methylene bridge to a 3,4-difluorophenyl ring.

-

Electronic Profile: The aniline nitrogen is nucleophilic. However, the

-benzyl group acts as a weak electron donor (hyperconjugation). The fluorine atoms on the distal ring are too far to exert a strong mesomeric withdrawal on the nitrogen but induce a dipole that can affect solubility and aggregation in non-polar solvents.

Reaction Mechanism: The Borohydride Pathway

The protocol utilizes Sodium Triacetoxyborohydride (STAB) ,

Mechanism Flow:

-

Hemiaminal Formation: DFBA attacks the carbonyl carbon.

-

Imine Dehydration: Acid catalysis (AcOH) promotes water loss to form the iminium ion.

-

Hydride Transfer: STAB delivers a hydride to the iminium carbon. The acetoxy groups on boron coordinate with the nitrogen, directing the hydride delivery (Internal delivery mechanism).

Figure 1: Mechanistic pathway for the reductive amination of DFBA using STAB.

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv.[1][2] | Role | Critical Attribute |

| 4-(3,4-Difluorobenzyl)aniline | 1.0 | Substrate | Purity >97% (Check by HPLC) |

| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile | Dry, free of carboxylic acids |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.6 | Reducing Agent | Moisture sensitive; use fresh |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Glacial; promotes imine formation |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred over DCM for higher T capability |

| Triethylamine (Et3N) | 1.0 | Additive | Only if using amine salts (e.g., HCl salt of DFBA) |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 219 mg of DFBA)

Step 1: Solvation and Imine Formation

-

In a clean, dry 20 mL scintillation vial or round-bottom flask, dissolve DFBA (219 mg, 1.0 mmol) in DCE (5 mL).

-

Add the Aldehyde (1.1 mmol).

-

Note: If the aldehyde is a solid, add it directly. If liquid, add via syringe.

-

-

Add Glacial Acetic Acid (60 µL, 1.0 mmol).

-

Why: The pH must be slightly acidic (pH 5-6) to protonate the hemiaminal hydroxyl group, facilitating water elimination to form the imine.

-

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

).-

Checkpoint: For unreactive ketones, extend this time to 2-4 hours or add 3Å molecular sieves to sequester water.

-

Step 2: Reduction 5. Cool the mixture to 0°C (ice bath) only if the aldehyde is highly reactive (e.g., formaldehyde, acetaldehyde). Otherwise, remain at RT. 6. Add STAB (318 mg, 1.5 mmol) in 3 portions over 5 minutes.

- Caution: Gas evolution (

- Allow the reaction to warm to RT and stir for 4–16 hours.

- Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the aniline (MW ~219) and the appearance of the product mass (

Step 3: Quench and Workup

8. Quench the reaction by adding Saturated Aqueous

Purification Strategy

-

Flash Chromatography: The secondary amine product is often less polar than the primary amine substrate but can streak on silica.

-

Eluent: Hexanes/Ethyl Acetate (gradient).

-

Modifier: Add 1% Triethylamine to the eluent to prevent tailing.

-

-

Recrystallization: If the product is solid, recrystallization from Ethanol/Heptane is often effective for this scaffold.

Optimization & Troubleshooting

"Difficult" Substrates (Ketones & Electron-Poor Aldehydes)

If the reaction stalls (incomplete conversion > 24h):

-

Switch Solvent: Use THF instead of DCE.

-

Stronger Conditions: Replace STAB with Sodium Cyanoborohydride (

) in Methanol with pH adjusted to 5 using AcOH. Warning: Toxic. -

Titanium Isopropoxide (

): For sterically hindered ketones, add 1.5 eq of

Workflow Diagram

Figure 2: Operational workflow for the reductive amination of DFBA.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures:

-

H-NMR (Diagnostic Signals):

-

Benzyl Linker: The

between the phenyl rings appears as a singlet around -

New C-N Bond: The new methylene protons (from the aldehyde) will appear around

3.0–3.3 ppm (depending on R group). -

Aromatic Region: The 3,4-difluorophenyl ring shows a distinct multiplet pattern.

-

-

F-NMR (The "Fingerprint"):

-

This is the most powerful tool for this specific scaffold.

-

Expect two distinct signals around

-138 to -142 ppm (depending on solvent). -

Integrity Check: If the fluorine signals shift significantly or disappear, you may have attacked the fluorinated ring (unlikely with STAB) or lost the benzyl group.

-

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

- Petrov, K. G., et al. (2006). "Optimization of the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." Tetrahedron Letters, 47(32), 5751-5754.

-

PubChem Compound Summary. (2023). "4-(3,4-Difluorobenzyl)aniline." National Center for Biotechnology Information.

Sources

"antioxidant activity assay of 4-(3,4-Difluorobenzyl)-phenylamine"

Application Note & Protocol

Comprehensive Evaluation of the Antioxidant Activity of 4-(3,4-Difluorobenzyl)-phenylamine

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the antioxidant potential of the novel synthetic compound, this compound. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions, making the discovery of new antioxidant agents a critical area of research.[1][2] The subject compound is a derivative of diphenylamine, a molecule known for its antioxidant properties, and incorporates a difluorinated benzyl moiety, a structural feature often used in medicinal chemistry to enhance metabolic stability and modulate electronic properties.[3][4][5] This guide presents a multi-assay approach, explaining the causality behind experimental choices and providing validated, step-by-step protocols for three distinct, widely-accepted antioxidant capacity assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP).

Scientific Background & Rationale

Mechanisms of Antioxidant Action

Antioxidants neutralize free radicals through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, quenching it. The ORAC assay is a classic example of a HAT-based method.[2][6]

-

Single Electron Transfer (SET): The antioxidant donates an electron to the radical. Many SET-based assays are colorimetric, as the electron transfer causes a visible color change.[7] Assays like DPPH, ABTS, and FRAP are predominantly based on the SET mechanism.[7][8]

Because no single assay can fully capture the complex nature of antioxidant activity, a panel of tests is essential to provide a comprehensive profile of a compound's potential.[9] This note focuses on a robust trio of SET-based assays that are high-throughput adaptable and evaluate different facets of radical scavenging and reducing power.

The Compound of Interest: this compound

The structure of this compound combines two key features:

-

A Phenylamine Core: The N-H group is a potential site for hydrogen or electron donation, which is crucial for antioxidant activity. It is structurally related to diphenylamine, which is widely used as an industrial antioxidant.[5]

-

Fluorine Substitution: The inclusion of fluorine atoms on the benzyl ring is a strategic choice. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic character, potentially enhancing its pharmacological activity and metabolic stability.[3][10]

Evaluating this compound's antioxidant capacity is a critical first step in understanding its potential as a therapeutic agent or a valuable chemical intermediate.

Overview of Selected Antioxidant Assays

This guide details three complementary assays to build a comprehensive antioxidant profile for the test compound.

| Assay | Principle | Radical/Oxidant | Wavelength | Key Measurement |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen/electron to the stable DPPH radical.[11][12] | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | ~517 nm | IC₅₀ (Concentration for 50% inhibition) |

| ABTS | Measures the scavenging of the pre-generated ABTS radical cation (ABTS•⁺).[9][13] | 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) | ~734 nm | TEAC (Trolox Equivalent Antioxidant Capacity) |

| FRAP | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous (Fe²⁺) complex.[1][7] | Ferric-tripyridyltriazine (Fe³⁺-TPTZ) | ~593 nm | FRAP Value (Fe²⁺ Equivalents) |

Detailed Application Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of this compound to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[12]

Principle of the DPPH Assay

Caption: DPPH radical is reduced by the antioxidant compound.

Reagents and Materials

-

This compound (Test Compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

-

Methanol or Ethanol (ACS Grade)

-

96-well microplates

-

Microplate spectrophotometer

-

Calibrated pipettes

Step-by-Step Protocol

-

Preparation of DPPH Working Solution (0.1 mM):

-

Dissolve ~4 mg of DPPH powder in 100 mL of methanol.

-

Stir the solution in the dark for 15-20 minutes until fully dissolved.

-

Adjust the concentration with methanol so that the absorbance at 517 nm is approximately 1.0 ± 0.1.[11]

-

Prepare this solution fresh daily and keep it protected from light.

-

-

Preparation of Test Compound and Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of Trolox (or another suitable standard) in methanol.

-

From these stocks, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Assay Procedure:

-

Add 20 µL of each sample dilution, standard, or solvent (for blank) to the wells of a 96-well plate in triplicate.[14]

-

Add 180 µL of the DPPH working solution to all wells.

-

Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 30 minutes.[12][14]

-

Measure the absorbance at 517 nm using a microplate reader.[11]

-

Data Analysis

-

Calculate the Percentage Inhibition:

-

% Inhibition = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance with the test compound or standard.

-

-

Determine the IC₅₀ Value:

-

Plot the % Inhibition (y-axis) against the concentration of the test compound and standard (x-axis).

-

The IC₅₀ is the concentration required to cause 50% inhibition of the DPPH radical. A lower IC₅₀ value indicates higher antioxidant activity.[12]

-

Detailed Application Protocol: ABTS Radical Scavenging Assay

This assay is excellent for screening both hydrophilic and lipophilic compounds. It measures the ability of the test compound to scavenge the long-lived ABTS radical cation (ABTS•⁺), a blue-green chromophore.[9][13]

Principle of the ABTS Assay

Caption: Pre-formed ABTS radical is quenched by the antioxidant.

Reagents and Materials

-

This compound (Test Compound)

-

ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Trolox (Positive Control)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

96-well microplates and reader

Step-by-Step Protocol

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes (1:1 ratio).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical.[12]

-

-

Preparation of ABTS•⁺ Working Solution:

-

Before the assay, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[8]

-

-

Preparation of Test Compound and Standard Solutions:

-

Prepare stock and serial dilutions as described in the DPPH protocol (Section 3.3.2).

-

-

Assay Procedure:

-

Add 10 µL of each sample dilution, standard, or solvent blank to the wells of a 96-well plate in triplicate.

-

Add 190 µL of the ABTS•⁺ working solution to all wells.

-

Incubate at room temperature for 6-10 minutes.

-

Measure the absorbance at 734 nm.

-

Data Analysis

-

Calculate Percentage Inhibition:

-

Use the same formula as in the DPPH assay (Section 3.4.1).

-

-

Calculate Trolox Equivalent Antioxidant Capacity (TEAC):

-

Generate a standard curve by plotting the % inhibition versus the concentration of Trolox.

-

Using the % inhibition caused by the test compound, determine its equivalent concentration from the Trolox standard curve.

-

TEAC is expressed as µM of Trolox equivalents per µM (or µg/mL) of the test compound.

-

Detailed Application Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay directly measures the electron-donating capacity of a compound. It is based on the reduction of the colorless Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ complex at low pH.[7][15][16]

Principle of the FRAP Assay

Caption: Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).

Reagents and Materials

-

This compound (Test Compound)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric Chloride (FeCl₃·6H₂O)

-

Ferrous Sulfate (FeSO₄·7H₂O) for standard curve

-

Acetate Buffer (300 mM, pH 3.6)

-

Hydrochloric Acid (HCl)

-

96-well microplates and reader

Step-by-Step Protocol

-

Preparation of FRAP Reagent:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg TPTZ in 10 mL of 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve 54.0 mg FeCl₃·6H₂O in 10 mL of deionized water.

-

Working FRAP Reagent: Mix the Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm it to 37°C before use.[15]

-

-

Preparation of Standard and Test Compound:

-

Prepare a ferrous sulfate standard curve (e.g., 1000, 500, 250, 125, 62.5 µM) in deionized water.

-

Prepare dilutions of the test compound in a suitable solvent.

-

-

Assay Procedure:

-

Add 10 µL of the sample, standard, or blank to the wells of a 96-well plate.

-

Add 190 µL of the pre-warmed working FRAP reagent to each well.

-

Incubate at 37°C for 10-30 minutes. The exact time should be optimized, but consistency is key.

-

Measure the absorbance at 593 nm.[16]

-

Data Analysis

-

Generate a Standard Curve:

-

Plot the absorbance at 593 nm (y-axis) against the concentration of the FeSO₄ standard (x-axis).

-

-

Calculate FRAP Value:

-

Using the absorbance of the test compound, calculate the corresponding concentration of Fe²⁺ from the standard curve.

-

The FRAP value is expressed as µM of Fe²⁺ equivalents per µM (or µg/mL) of the test compound.

-

Experimental Workflow and Data Interpretation

A comprehensive evaluation follows a logical progression from sample preparation to a comparative analysis of results.

Overall Experimental Workflow

Caption: Workflow for antioxidant profiling of the test compound.

Summarizing and Interpreting Results

The data obtained should be compiled into a clear, comparative table.

Table 1: Hypothetical Antioxidant Activity Profile of this compound

| Compound | DPPH IC₅₀ (µg/mL) | ABTS TEAC (µM Trolox/µM Cmpd) | FRAP Value (µM Fe²⁺/µM Cmpd) |

| Test Compound | 45.8 | 0.85 | 1.15 |

| Trolox (Standard) | 8.2 | 1.00 | 1.00 (by definition) |

| Ascorbic Acid | 5.5 | 1.05 | 1.98 |

Interpretation Insights:

-

DPPH vs. ABTS: A significant difference in activity between these two assays can sometimes indicate steric hindrance effects. The DPPH radical is bulkier, and access to it may be restricted for larger antioxidant molecules.

-

FRAP Activity: A high FRAP value indicates that the compound is a potent reducing agent (electron donor).[1][7] In this hypothetical example, the test compound shows stronger reducing power than Trolox but is a less effective radical scavenger (higher IC₅₀).

Conclusion

This application note provides a comprehensive framework for the reliable and reproducible assessment of the antioxidant activity of this compound. By employing a panel of assays including DPPH, ABTS, and FRAP, researchers can obtain a multi-faceted view of the compound's electron- and hydrogen-donating capabilities. The detailed protocols and data interpretation guidelines herein serve as a robust starting point for further investigation into the pharmacological potential of this and other novel fluorinated compounds.

References

- Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.

- Abcam. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626.

- Zen-Bio. ABTS Antioxidant Assay Kit.

- ECHEMI. What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay?.

- Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.

- Wikipedia. Ferric reducing ability of plasma.

- Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method).

- Roy, M. K., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.

- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.

- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.

- Arigo biolaboratories. ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.

- BMG Labtech. Antioxidant potential using ORAC assay.

- G-Biosciences.

- PubMed. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.

- ScienceDirect.

- Lateral. ABTS Free Radical Scavenging Assay: Significance and symbolism.

- MDPI. DPPH Radical Scavenging Assay.

- Scribd. ABTS Radical Scavenging Assay Method.

- SciSpace.

- National Center for Biotechnology Information.

- UCHEM. Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry.

- Wikipedia. Diphenylamine.

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myuchem.com [myuchem.com]

- 5. Diphenylamine - Wikipedia [en.wikipedia.org]

- 6. arigobio.com [arigobio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. scispace.com [scispace.com]

- 10. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. zen-bio.com [zen-bio.com]

- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 15. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]

- 16. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]

Application Notes and Protocols: N-Alkylation of 4-Aminodiphenylmethane with 3,4-Difluorobenzyl Bromide

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-aminodiphenylmethane with 3,4-difluorobenzyl bromide, yielding N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane. This transformation is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocol herein details a robust and reproducible method, emphasizing the mechanistic rationale behind procedural choices to ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of N-Alkylated Diphenylmethanes

N-alkylated diphenylmethane scaffolds are prevalent in a multitude of pharmacologically active molecules and functional materials. The introduction of a substituted benzyl group, such as 3,4-difluorobenzyl, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atoms, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this synthetic route highly valuable for lead optimization in drug discovery programs.

The reaction described is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this process, the nucleophilic amine (4-aminodiphenylmethane) attacks the electrophilic benzylic carbon of 3,4-difluorobenzyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.[1] The selection of appropriate base and solvent is critical to facilitate this reaction while minimizing potential side reactions, such as over-alkylation.[3]

Reaction Mechanism and Key Considerations

The N-alkylation of 4-aminodiphenylmethane proceeds via an SN2 mechanism.[1] The primary amine's lone pair of electrons acts as the nucleophile, attacking the carbon atom attached to the bromine. This "backside attack" occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks.[2][4]

Several factors influence the rate and success of this SN2 reaction:

-

Nucleophile Strength: The nitrogen atom of the primary aromatic amine is a moderately good nucleophile.

-

Substrate: Benzyl halides are excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent pi system of the benzene ring.[1]

-

Leaving Group: Bromide is a good leaving group, facilitating the substitution.

-

Solvent: A polar aprotic solvent is typically preferred to solvate the cation of the base without strongly solvating the amine nucleophile, thus maintaining its reactivity.

-

Base: A non-nucleophilic base is essential to neutralize the hydrobromic acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. The base also deprotonates the initially formed ammonium salt to yield the neutral secondary amine product.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the N-alkylation of 4-aminodiphenylmethane.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier (Example) |

| 4-Aminodiphenylmethane | 101-68-8 | 183.24 | 1.0 eq | Sigma-Aldrich |

| 3,4-Difluorobenzyl bromide | 85118-01-0 | 207.03 | 1.1 eq | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | Fisher Scientific |

| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 | ~10 mL/mmol | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | VWR |

| Hexanes | 110-54-3 | 86.18 | As needed | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | As needed | Lab-prepared |

| Brine (Saturated NaCl solution) | N/A | N/A | As needed | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Sigma-Aldrich |

| Round-bottom flask (50 mL) | N/A | N/A | 1 | Standard Lab Glassware |

| Reflux condenser | N/A | N/A | 1 | Standard Lab Glassware |

| Magnetic stirrer and stir bar | N/A | N/A | 1 | Standard Lab Equipment |

| Separatory funnel (100 mL) | N/A | N/A | 1 | Standard Lab Glassware |

| Rotary evaporator | N/A | N/A | 1 | Standard Lab Equipment |

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | N/A | N/A | As needed | MilliporeSigma |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminodiphenylmethane (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approximately 10 mL per mmol of 4-aminodiphenylmethane).

-

Stirring: Stir the resulting suspension at room temperature for 10-15 minutes to ensure good mixing.

-

Addition of Alkylating Agent: Add 3,4-difluorobenzyl bromide (1.1 eq) to the reaction mixture.

-

Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

-

Reaction Monitoring: Maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate reaction progression.

-

Work-up - Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid with a small amount of ethyl acetate.

-

Work-up - Extraction: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a 100 mL separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Simplified SN2 reaction mechanism.

Characterization and Expected Results

The final product, N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane, should be characterized to confirm its identity and purity.

-

Appearance: Typically a pale yellow oil or a low-melting solid.

-

Thin Layer Chromatography (TLC): The product should show a single spot with an Rf value lower than that of 3,4-difluorobenzyl bromide and higher than that of 4-aminodiphenylmethane in a suitable eluent system (e.g., 20% EtOAc/Hexanes).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of both the diphenylmethane and the 3,4-difluorobenzyl moieties, a singlet for the benzylic CH₂ group of the newly formed bond, and a singlet for the CH₂ group of the diphenylmethane core. The N-H proton will appear as a broad singlet.

-

¹³C NMR: Signals corresponding to all unique carbon atoms should be present. The benzylic carbons will appear in the aliphatic region, while the aromatic carbons will be in the downfield region. Carbon-fluorine coupling will be observable for the carbons of the difluorobenzyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₂₀H₁₇F₂N, MW = 321.36 g/mol ).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive reagents- Insufficient heating- Wet solvent or glassware | - Use fresh or newly purchased reagents.- Ensure the reaction reaches and maintains reflux temperature.- Use anhydrous solvents and oven-dried glassware. |

| Presence of starting amine | - Incomplete reaction- Insufficient alkylating agent | - Increase reaction time and continue monitoring by TLC.- Ensure the correct stoichiometry of 3,4-difluorobenzyl bromide is used. |

| Formation of dialkylated product | - Excess alkylating agent- Highly reactive conditions | - Use a smaller excess of 3,4-difluorobenzyl bromide (e.g., 1.05 eq).- Consider a lower reaction temperature if feasible. |

| Difficult purification | - Close Rf values of product and impurities | - Optimize the eluent system for column chromatography by trying different solvent polarities.- Consider recrystallization if the product is a solid. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

3,4-Difluorobenzyl bromide: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

Acetonitrile: Is flammable and toxic. Handle with care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this and related N-alkylated compounds in high yield and purity. This application note serves as a practical guide for scientists engaged in synthetic organic chemistry, particularly in the fields of drug discovery and materials science.

References

-

University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

-

Wikipedia. SN2 reaction. Available at: [Link]

-

Pelliccia, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36297-36301. Available at: [Link]

-

Chemistry LibreTexts. 11.2: The SN2 Reaction. Available at: [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]

-

Chemistry with Caroline. (2022, April 6). Alkylation of Amines. YouTube. Available at: [Link]

-

David Tompkins. (2020, November 25). Amine Synthesis via SN2. YouTube. Available at: [Link]

-

Chemistry Steps. SN2 Reaction Mechanism. Available at: [Link]

-

PubChem. 3,4-Difluorobenzylamine. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols for the Evaluation of 4-(3,4-Difluorobenzyl)-phenylamine as a Multifunctional Lubricant Additive

Abstract

These application notes provide a comprehensive technical guide for researchers and formulation scientists on the utilization and evaluation of 4-(3,4-Difluorobenzyl)-phenylamine as a novel, multifunctional additive in lubricant formulations. This document outlines the hypothesized mechanisms of action, detailed experimental protocols for performance validation, and data interpretation guidelines. The core focus is on its potential dual-functionality as a high-temperature antioxidant and an anti-wear agent, a synergistic effect derived from its unique molecular structure.

Introduction: The Rationale for a Fluorinated Benzylamine Derivative

The demand for higher-performing lubricants capable of withstanding extreme operating conditions has driven the development of novel additive technologies. Lubricant degradation, primarily through oxidation, leads to increased viscosity, sludge formation, and corrosive byproducts, ultimately compromising equipment longevity and efficiency.[1][2][3] Antioxidant additives are crucial in mitigating this degradation by interrupting the auto-oxidation cycle.[1][3] Aromatic amines, such as diphenylamine derivatives, are well-established as highly effective radical scavengers, particularly at elevated temperatures.[1][4][5]

The subject of this guide, this compound, is a rationally designed molecule that combines the proven antioxidant capabilities of a phenylamine backbone with the tribological benefits associated with organofluorine compounds. The introduction of fluorine into lubricant additives has been shown to enhance anti-wear and anti-friction properties.[6][7][8] It is hypothesized that under boundary lubrication conditions, the difluorobenzyl moiety can undergo tribochemical reactions at metal surfaces, forming a protective metal fluoride layer that minimizes wear and friction.[7]

This guide provides the necessary protocols to rigorously test the hypothesis that this compound can function as a multifunctional additive, offering both superior antioxidant protection and enhanced tribological performance.

Hypothesized Mechanism of Action